2-Butoxyoxane

描述

2-Butoxyethanol (BE) is a solvent extensively used in the production of cleaning agents and as a general solvent. It is known for its ability to form aggregates in aqueous solutions and is primarily metabolized in the liver to 2-butoxyacetic acid (2BAA), which is excreted in urine. The compound has been the subject of various studies due to its widespread use and potential toxicological effects .

Synthesis Analysis

While the provided papers do not directly address the synthesis of 2-butoxyethanol, they do provide insights into its behavior in biological systems and its metabolic transformation into 2-butoxyacetic acid. This transformation is crucial for understanding the toxicokinetics of 2-butoxyethanol in organisms .

Molecular Structure Analysis

The molecular dynamics simulations have revealed that 2-butoxyethanol can form intramolecular hydrogen bonds, leading to five-member ring configurations. This behavior is significant at low concentrations and contributes to the formation of micelle-like aggregates as the concentration increases .

Chemical Reactions Analysis

2-Butoxyethanol undergoes metabolic reactions primarily in the liver, where it is converted to 2-butoxyacetic acid. This metabolite is then excreted through the urine. The metabolism involves alcohol and aldehyde dehydrogenases, and inhibitors of these enzymes can protect against BE-induced hematotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butoxyethanol have been studied through various methods, including molecular dynamics simulations, Rayleigh scattering, Raman spectra, and x-ray reflection. These studies have shown that 2-butoxyethanol can form different local structures in solution, such as clathrate hydrate-like structures and aggregates, which are dependent on the concentration and temperature of the solution . The blue shift of the CH stretching band for 2-butoxyethanol in water has been observed and investigated, indicating interactions with the solvent .

Case Studies and Toxicokinetics

Several case studies have been conducted to understand the toxicokinetics of 2-butoxyethanol. These studies have shown that 2-butoxyethanol is rapidly cleared from the blood, with its kinetics being linear at occupational exposure levels. However, the elimination of its metabolite, 2BAA, follows dose-dependent, nonlinear kinetics. The toxicokinetics of 2-butoxyethanol and 2BAA are influenced by species, sex, age, duration of exposure, and exposure concentration .

科学研究应用

Green Solvent Alternatives

- 2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent alternative for the extraction of lipophilic natural products and food ingredients. It is environmentally and economically viable, offering a promising replacement for conventional petroleum-based solvents, with detailed studies on its solvent power, extraction efficiency, toxicological profile, and environmental impacts. The applications of 2-MeOx span several fields of modern plant-based chemistry, illustrating its potential in replacing hexane for green extraction processes (Rapinel et al., 2020).

Chemical Reaction Models and Thermal Safety

- A detailed study of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (DBPH) decomposition offered insights into its thermal degradation products. This research provided a benchmark for thermal hazard assessment of DBPH, ensuring safer storage conditions. This highlights the significance of understanding the chemical reaction models and safety parameters of compounds related to 2-Butoxyoxane in industrial applications (Das & Shu, 2016).

Corrosion Inhibition

- The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) has been documented for the corrosion inhibition of mild steel in acidic environments. This research contributes to understanding the properties and potential applications of related oxazoles and oxanes in protecting metals against corrosion, emphasizing their practical relevance in industrial settings (Moretti et al., 2013).

安全和危害

未来方向

属性

IUPAC Name |

2-butoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNQFALNKRKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

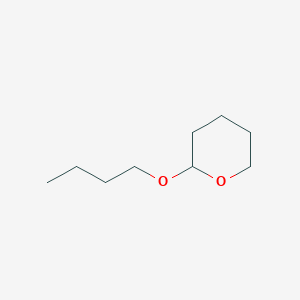

Canonical SMILES |

CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294643 | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxyoxane | |

CAS RN |

1927-68-0 | |

| Record name | 2-Butoxyoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。